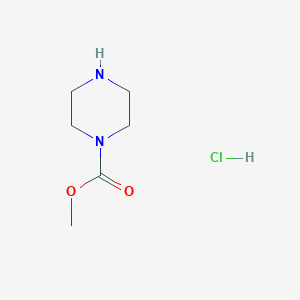

メチルピペラジン-1-カルボン酸塩酸塩

概要

説明

“Methyl piperazine-1-carboxylate hydrochloride” is a chemical compound used in the synthesis of piperazine derivatives as kinase inhibitors for the treatment of diabetes, diabetic complications, and other diseases . It may also be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .

Synthesis Analysis

The synthesis of “Methyl piperazine-1-carboxylate hydrochloride” involves a reaction of piperazine-1-ium cation, providing a simple, easy, and cheap route to monosubstituted piperazine derivatives . This synthetic arrangement respects the principles of green and sustainable chemistry .

Molecular Structure Analysis

The molecular structure of “Methyl piperazine-1-carboxylate hydrochloride” can be found in various databases such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

“Methyl piperazine-1-carboxylate hydrochloride” is involved in various chemical reactions. For instance, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .

Physical and Chemical Properties Analysis

“Methyl piperazine-1-carboxylate hydrochloride” has a molecular weight of 180.63 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

科学的研究の応用

医薬品化合物の合成

メチルピペラジン-1-カルボン酸塩酸塩は、さまざまな医薬品化合物の合成に使用されます。そのピペラジン部分は、幅広い生物学的活性を示す薬物の作成において重要な構成要素です。 例えば、tert-ブチル 2-(N-エチル-4-メチルピペラジン-1-カルボキサミド)エチルカルバメートの合成に使用されます 。これは、潜在的な治療用途を持つ化合物の開発における役割を示しています。

プロテオミクス研究

プロテオミクスでは、この化合物は、プロテオミクス研究に使用されるピペラジン誘導体の調製のための試薬として役立ちます 。その構造的特性は、タンパク質相互作用と機能の研究を促進し、複雑な生物学的システムの理解に貢献します。

化学合成

メチルピペラジン-1-カルボン酸塩酸塩は、化学合成、特にさまざまな合成経路によるピペラジン誘導体の形成において重要な役割を果たします。 これらの方法には、1,2-ジアミン誘導体とスルホニウム塩の環化、Ugi反応、光触媒合成が含まれます 。これは、有機合成におけるその汎用性を強調しています。

創薬

この化合物は、特に新しい医薬品の合成の初期段階において、創薬に役立ちます。 これは、さらに修飾されて所望の薬理学的特性を持つ薬物を生成する中間体の作成に関与しています 。

生化学的用途

生化学では、メチルピペラジン-1-カルボン酸塩酸塩は、生化学化合物を修飾するために使用され、それによって特定の用途のためにその特性を変更します。 これには、さまざまなアッセイや実験手順で使用できる生化学試薬の合成が含まれます 。

産業用途

主に研究で使用されますが、この化合物は産業設定でも用途が見つかっています。 これは、特定のピペラジン関連構造を必要とする材料の合成に使用される可能性があり、独自の特性を持つ新しい材料の開発に貢献しています 。

作用機序

Target of Action

Methyl piperazine-1-carboxylate hydrochloride is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .

Mode of Action

Piperazine, a related compound, is known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine and its derivatives are known to affect a wide range of biochemical pathways due to their broad biological and pharmaceutical activity .

Pharmacokinetics

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Piperazine, a related compound, is known to cause flaccid paralysis in worms .

Action Environment

It is known that the compound should be stored at room temperature .

Safety and Hazards

When handling “Methyl piperazine-1-carboxylate hydrochloride”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .

生化学分析

Biochemical Properties

Methyl piperazine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with thymidine kinases, which are enzymes involved in the phosphorylation of thymidine . This interaction is crucial for the synthesis of DNA, as thymidine kinases are responsible for the conversion of thymidine to thymidine monophosphate. Additionally, methyl piperazine-1-carboxylate hydrochloride can form complexes with proteins, affecting their structure and function.

Cellular Effects

Methyl piperazine-1-carboxylate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting the overall function of the cell. In some cases, methyl piperazine-1-carboxylate hydrochloride has been shown to induce apoptosis, or programmed cell death, in certain cell types.

Molecular Mechanism

The molecular mechanism of action of methyl piperazine-1-carboxylate hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, methyl piperazine-1-carboxylate hydrochloride can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl piperazine-1-carboxylate hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Methyl piperazine-1-carboxylate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of methyl piperazine-1-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, it can be toxic and cause adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is crucial to determine the optimal dosage to maximize benefits while minimizing toxicity.

Metabolic Pathways

Methyl piperazine-1-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. For example, it can affect the metabolic flux of certain pathways by modulating enzyme activity . This modulation can lead to changes in metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is important for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of methyl piperazine-1-carboxylate hydrochloride within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, depending on its interactions with other biomolecules. The distribution of methyl piperazine-1-carboxylate hydrochloride can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

Methyl piperazine-1-carboxylate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles by targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of methyl piperazine-1-carboxylate hydrochloride is essential for elucidating its mechanism of action.

特性

IUPAC Name |

methyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMYJZVBCVZCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593379 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-75-7 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)